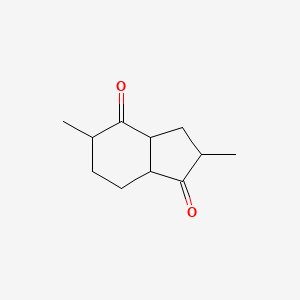
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by its hexahydroindene core structure, which is a saturated bicyclic system, and the presence of two methyl groups at positions 2 and 5. The compound also features two ketone functional groups at positions 1 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a diol, under acidic or basic conditions. For example, the compound can be synthesized by the acid-catalyzed cyclization of 2,5-dimethyl-1,6-hexanedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione depends on its specific interactions with molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its hydrophobic interactions with other molecules. The exact pathways and targets would require further experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydroindene-1,4-dione: Lacks the methyl groups at positions 2 and 5.
2,5-Dimethylcyclohexane-1,4-dione: Similar structure but lacks the bicyclic system.
2,5-Dimethyl-1,4-benzoquinone: An aromatic analogue with similar functional groups.
Uniqueness
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is unique due to its specific combination of a saturated bicyclic core with two ketone groups and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
92000-44-7 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2,5-dimethyl-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-4-8-9(10(6)12)5-7(2)11(8)13/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
LPZJUDQRYQKZOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1=O)CC(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride](/img/structure/B14358927.png)
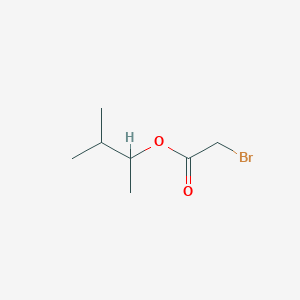
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-cyanoacetamide](/img/structure/B14358939.png)

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)
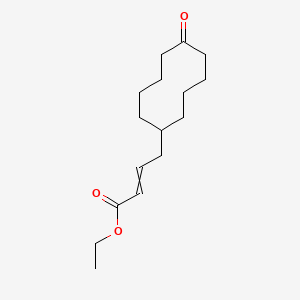
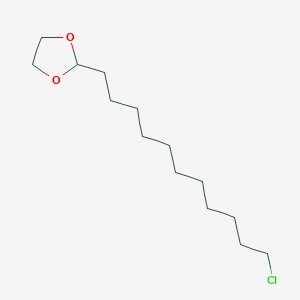

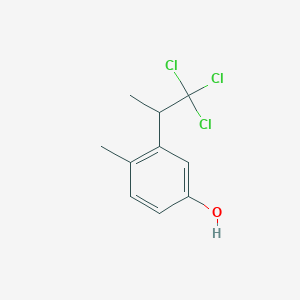
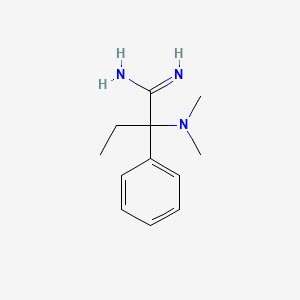


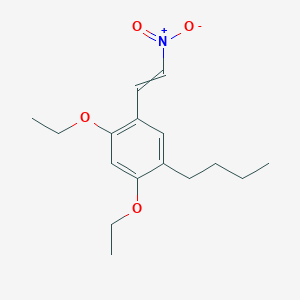
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
